molecular formula C20H22N2O4 B2636708 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 873569-82-5

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2636708
CAS No.: 873569-82-5
M. Wt: 354.406
InChI Key: UIKLVHHJZJSZIK-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules, and it is substituted with ethoxy and methoxy phenyl groups, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Substitution Reactions:

    Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that makes it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could lead to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: A similar compound with a slight variation in the position of the carboxamide group.

    1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-4-oxopyrrolidine-3-carboxamide: Another analog with a different position of the oxo group.

Uniqueness

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and contribute to advancements in science and technology.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-26-18-7-5-4-6-17(18)22-13-14(12-19(22)23)20(24)21-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKLVHHJZJSZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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